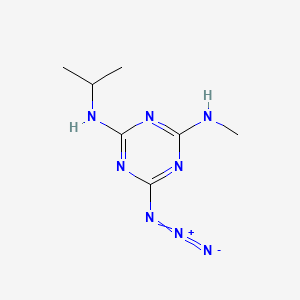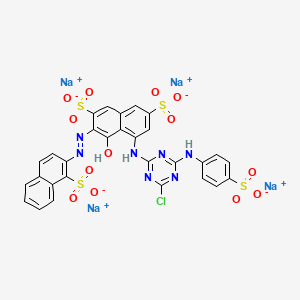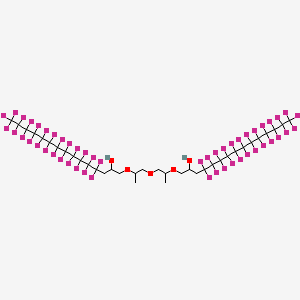
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of azido, isopropylamino, and methylamino groups attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine typically involves the introduction of azido, isopropylamino, and methylamino groups onto a triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of the azido group using sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The amino groups can form hydrogen bonds and interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-4-methylpentanoic acid
- 2-Azido-4-nitroimidazole
- 2-Azidoethyl 4-methylbenzenesulfonate
Uniqueness
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is unique due to the combination of azido, isopropylamino, and methylamino groups on a triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
18941-09-8 |
|---|---|
Formule moléculaire |
C7H12N8 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
6-azido-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-4(2)10-6-11-5(9-3)12-7(13-6)14-15-8/h4H,1-3H3,(H2,9,10,11,12,13) |
Clé InChI |
AUCHVDNJCHQOJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)





